molecular formula C14H8ClN3O3 B14597549 2-Chloro-4-(4-nitrophenoxy)quinazoline CAS No. 61067-70-7

2-Chloro-4-(4-nitrophenoxy)quinazoline

Katalognummer: B14597549
CAS-Nummer: 61067-70-7
Molekulargewicht: 301.68 g/mol
InChI-Schlüssel: LHCOEJIHZLOAFX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-4-(4-nitrophenoxy)quinazoline is a chemical compound belonging to the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry. Quinazoline derivatives have been extensively studied due to their potential therapeutic properties, including anticancer, antibacterial, and anti-inflammatory activities .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(4-nitrophenoxy)quinazoline typically involves the reaction of 2-chloroquinazoline with 4-nitrophenol. The reaction is carried out under anhydrous conditions, often using a base such as potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-4-(4-nitrophenoxy)quinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-Chloro-4-(4-nitrophenoxy)quinazoline has several scientific research applications:

    Medicinal Chemistry: It serves as a precursor for the synthesis of various biologically active quinazoline derivatives with potential anticancer, antibacterial, and anti-inflammatory properties.

    Biological Studies: The compound is used in studies to understand the structure-activity relationships of quinazoline derivatives and their interactions with biological targets.

    Industrial Applications: It is utilized in the development of agrochemicals and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-Chloro-4-(4-nitrophenoxy)quinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes such as proliferation and apoptosis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Chloro-4-(4-aminophenoxy)quinazoline: Similar structure but with an amino group instead of a nitro group.

    4-(4-Nitrophenoxy)quinazoline: Lacks the chlorine atom at the 2-position.

    2-Chloro-4-(4-methylphenoxy)quinazoline: Contains a methyl group instead of a nitro group.

Uniqueness

2-Chloro-4-(4-nitrophenoxy)quinazoline is unique due to the presence of both the chlorine atom and the nitro group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile chemical modifications and the potential to develop novel derivatives with enhanced therapeutic properties .

Eigenschaften

CAS-Nummer

61067-70-7

Molekularformel

C14H8ClN3O3

Molekulargewicht

301.68 g/mol

IUPAC-Name

2-chloro-4-(4-nitrophenoxy)quinazoline

InChI

InChI=1S/C14H8ClN3O3/c15-14-16-12-4-2-1-3-11(12)13(17-14)21-10-7-5-9(6-8-10)18(19)20/h1-8H

InChI-Schlüssel

LHCOEJIHZLOAFX-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C(=NC(=N2)Cl)OC3=CC=C(C=C3)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.